3-CYANO-1-(3-METHOXYBENZOYL)-7-METHYL-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Overview
Description
3-CYANO-1-(3-METHOXYBENZOYL)-7-METHYL-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 3-CYANO-1-(3-METHOXYBENZOYL)-7-METHYL-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolo[1,2-a]quinoline core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and coupling reactions under specific conditions. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy and cyano groups allows for potential oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-CYANO-1-(3-METHOXYBENZOYL)-7-METHYL-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-CYANO-1-(3-METHOXYBENZOYL)-7-METHYL-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE include other pyrrolo[1,2-a]quinoline derivatives These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and applications
Properties
IUPAC Name |
3-cyano-1-(3-methoxybenzoyl)-7-methyl-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O3/c1-18-11-13-23-20(15-18)12-14-24-29(17-30,28(31)34)25(19-7-4-3-5-8-19)26(32(23)24)27(33)21-9-6-10-22(16-21)35-2/h3-16,24-26H,1-2H3,(H2,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNBXEFVMBJZGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(C=C2)C(C(C3C(=O)C4=CC(=CC=C4)OC)C5=CC=CC=C5)(C#N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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